REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH:7]([CH2:8][CH3:9])[CH2:6][N:5](CC2C=CC=CC=2)[CH2:4][C:3]1([CH2:18][CH3:19])[CH3:17]>CO.[H][H].[OH-].[OH-].[Pd+2]>[NH2:1][CH:2]1[CH:7]([CH2:8][CH3:9])[CH2:6][NH:5][CH2:4][C:3]1([CH2:18][CH3:19])[CH3:17] |f:3.4.5|
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Name
|
4-amino-1-benzyl-3,5-diethyl-3-methylpiperidine
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
NC1C(CN(CC1CC)CC1=CC=CC=C1)(C)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol and filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CNCC1CC)(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |